5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione
Description
5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that contains a triazolidine ring
Properties
IUPAC Name |
5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-4-10-14(5-2)15-13(18)17(16-14)12-8-6-11(3)7-9-12/h6-9,16H,4-5,10H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJINPSGUHTKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles such as amines or alcohols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways involved depend on the specific application and the target organism or cell type.
Comparison with Similar Compounds
Similar compounds to 5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione include other triazolidine derivatives such as 5-ethyl-2-(4-chlorophenyl)-5-propyl-1,2,4-triazolidine-3-thione and 5-ethyl-2-(4-nitrophenyl)-5-propyl-1,2,4-triazolidine-3-thione These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
